5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C22H20N4O3S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
HLNHWYLBNHHBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 2-Methylbenzylamine
The first step involves reacting 5-bromothiophene-2-sulfonyl chloride with 2-methylbenzylamine to form the sulfonamide intermediate.
Procedure :
-
Reagents :
-
Conditions :
Yield : 75–90% (based on analogous reactions).
Mechanism :
The amine nucleophilically attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. TEA neutralizes HCl byproduct.
Alternative Synthetic Routes
Direct Bromination of Thiophene-2-sulfonamide
If 5-bromothiophene-2-sulfonyl chloride is unavailable, bromination of thiophene-2-sulfonamide can be achieved using N-bromosuccinimide (NBS) in acetic acid at 80°C. However, regioselectivity may require optimization.
Critical Analysis of Methodologies
Efficiency and Scalability
Functional Group Compatibility
-
The sulfonamide remains stable under Suzuki conditions (100°C, basic aqueous media).
-
The isoxazole’s nitrile oxide moiety is compatible with Pd catalysis but may require inert atmospheres to prevent oxidation.
Data Tables
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[2-(methylsulfanyl)-5,7-dioxo-6-phenyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of sulfonamides, which are known for their antimicrobial properties. Its molecular formula is , and it features a thiophene ring, an isoxazole moiety, and a sulfonamide group. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide has shown promising results as an antimicrobial agent. Its mechanism of action typically involves the inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase, an enzyme critical for bacterial growth.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against various strains of bacteria, including multidrug-resistant strains. The results indicated that it exhibited significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like sulfamethoxazole.
Antiviral Properties
Recent investigations have also suggested potential antiviral applications. The compound's structure allows it to interact with viral enzymes, making it a candidate for further research in antiviral drug development.
Case Study: Anti-HSV Activity
In vitro studies have demonstrated that this compound inhibits the replication of Herpes Simplex Virus type 1 (HSV-1). This was attributed to its ability to interfere with viral entry and replication processes .
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| 1. Isoxazole Synthesis | Cyclization from precursor compounds |
| 2. Thiophene Coupling | Cross-coupling reactions (e.g., Suzuki coupling) |
| 3. Sulfonamide Formation | Reaction with sulfonyl chloride or similar reagents |
Research Findings and Insights
Extensive research has been conducted on the biological activities and synthesis of this compound. Studies indicate that modifications to its structure can enhance its efficacy and selectivity against specific pathogens.
Authoritative Insights:
- Researchers have noted that the incorporation of different substituents on the thiophene or isoxazole rings can lead to improved pharmacological profiles.
- The compound's ability to inhibit both bacterial growth and viral replication positions it as a versatile candidate for drug development in infectious diseases .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(methylsulfanyl)-5,7-dioxo-6-phenyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Heterocycles : The target compound’s thiophene-sulfonamide core distinguishes it from benzene-sulfonamide (), oxazole-sulfonamide (), and thiadiazole () derivatives. Thiophene and isoxazole rings may enhance π-π stacking interactions in biological targets compared to benzene or oxazole systems.
- Substituent Effects : The 2-methylbenzyl group in the target compound could improve lipophilicity and membrane permeability relative to the cyclohexylidene group in or the benzylidene moiety in .
Crystallographic Insights:
- The compound in exhibits near-planarity (r.m.s. deviation 0.149 Å) and intramolecular C–H∙∙∙N hydrogen bonding, which stabilizes its conformation . Similar planar arrangements in the target compound could enhance binding to flat enzymatic pockets.
Biological Activity
5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkynes.
- Introduction of the Thiophene and Sulfonamide Groups : Subsequent reactions introduce the thiophene moiety and sulfonamide functionality, which are critical for the biological activity of the compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Several studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) showed that compounds with similar structures possess moderate to high cytotoxicity. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in these lines .
| Compound | IC50 (μM) A549 | IC50 (μM) HCC827 | IC50 (μM) NCI-H358 |
|---|---|---|---|
| Compound A | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound B | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
- Mechanism of Action : The mechanism involves binding to DNA and inhibiting its replication, with some compounds showing preferential binding to the minor groove of AT-DNA .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Inhibition Studies : Similar sulfonamide derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds inhibit bacterial growth by interfering with folic acid synthesis .
Case Studies
- Antitumor Efficacy : A study focused on a derivative similar to our compound demonstrated significant antitumor efficacy in both 2D and 3D cell culture systems, indicating that structural modifications can enhance activity while minimizing toxicity towards normal cells .
- Antimicrobial Properties : Another investigation reported that a related sulfonamide derivative exhibited broad-spectrum antimicrobial activity and was effective against resistant strains of bacteria .
Q & A
Basic: What are the key synthetic strategies for preparing 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step routes, including:
- Thiophene core formation : Condensation reactions (e.g., using 1,4-dithiane-2,5-diol and cyanoacetamide derivatives to generate aminothiophene intermediates) .
- Isoxazole coupling : Introduction of 3,4-dimethylisoxazole via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Sulfonamide linkage : Reaction of thiophene-2-sulfonyl chloride with 2-methylbenzylamine under basic conditions (e.g., pyridine or triethylamine) .
Key considerations : Purification via column chromatography and characterization using -NMR, -NMR, and mass spectrometry to confirm regioselectivity .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
- Structural confirmation :
- -NMR and -NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), isoxazole methyl groups (δ 2.1–2.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm) and isoxazole C=N/C-O vibrations (1500–1600 cm) .
- Purity assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Basic: What biological screening protocols are used to evaluate its activity?
- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or carbonic anhydrase inhibition) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-60 panel) with IC calculations .
Data validation : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and statistical analysis (ANOVA, p < 0.05) .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
- Core modifications :
- Replace 2-methylbenzyl with bulkier aryl groups to enhance hydrophobic interactions in enzyme binding pockets .
- Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the isoxazole to improve metabolic stability .
- Sulfonamide substitutions : Compare N-alkyl vs. N-aryl derivatives to balance solubility and potency .
Validation : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) to predict binding affinities .
Advanced: What computational methods are used to study its mechanism of action?
- Molecular docking : Identify binding modes in active sites (e.g., COX-2 or bacterial dihydrofolate reductase) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP < 5) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Confirm antimicrobial activity using both agar diffusion and time-kill kinetics .
- Dose-response validation : Perform IC titrations in triplicate to rule out false positives .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms .
Advanced: What experimental design principles ensure reproducibility in synthesis and bioassays?
- Synthesis : Document reaction conditions (temperature, solvent purity, catalyst loadings) and intermediates’ spectral data .
- Bioassays : Standardize cell culture conditions (e.g., passage number, serum concentration) and include blinded replicates .
Example : For cytotoxicity, use four replicates per concentration and report ±SEM .
Advanced: How is X-ray crystallography employed to validate its structure?
- Single-crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) and select crystals with < 0.2° mosaicity .
- Data collection : Resolve structures at < 1.0 Å resolution (Mo-Kα radiation) and refine using SHELXL .
Key output : Confirm sulfonamide torsion angles and hydrogen-bonding networks .
Advanced: What strategies assess its metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Degradation products : Identify via HRMS fragmentation patterns (e.g., sulfonamide hydrolysis to thiophene-2-sulfonic acid) .
Advanced: How can combinatorial libraries of analogs be generated for high-throughput screening?
- Solid-phase synthesis : Use Rink amide resin to diversify the benzylamine moiety .
- Parallel reactions : Vary isoxazole substituents (e.g., -CH, -OCH) using automated liquid handlers .
Screening : Employ 384-well plates for enzymatic assays and analyze dose-response curves with GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
